Cas no 55945-75-0 ((7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione)
![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione structure](https://de.kuujia.com/scimg/cas/55945-75-0x500.png)
55945-75-0 structure
Produktname:(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione
(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1E,5Z)-8-hydroxy-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-9,10,14,14a,15,15a,16a,16b-octahydro-3H-cyclotrideca[d]oxireno[f]isoindole-7,11,12(4H,8H,13H)-trione
- CHAETOGLOBOSINF
- (7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,
- 55945-75-0
- Cheatoglobosin F
- (1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione
- CHEMBL443188
- (1E,4S,5E,8S,11aR,14S,14aR,15S,15aR,16aS,16bR)-8-hydroxy-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-9,10,14,14a,15,15a,16a,16b-octahydro-3H-cyclotrideca[d]oxireno[f]isoindole-7,11,12(4H,8H,13H)-trione
- Q27137151
- CHEBI:68732
- SCHEMBL33827
- Chaetoglobosin F
- (7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione
- (7S,13E,16S,17E,20S)-6,7-Epoxy-20-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-(13)cytochalasa-13,17-diene-1,19,23-trione
- (13)Cytochalasa-13,17-diene-1,19,23-trione, 6,7-epoxy-20-hydroxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E,20S)-
-
- Inchi: 1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14-
- InChI-Schlüssel: KTFGDHPTDQFFRL-YWAYREADSA-N
- Lächelt: O1C2([H])C3([H])C([H])=C([H])C([H])([H])C([H])(C([H])([H])[H])C([H])=C(C([H])([H])[H])C(C([H])(C([H])([H])C([H])([H])C(C43C(N([H])C([H])(C([H])([H])C3=C([H])N([H])C5=C([H])C([H])=C([H])C([H])=C35)C4([H])C([H])(C([H])([H])[H])C12C([H])([H])[H])=O)=O)O[H])=O |c:6,t:19|
Berechnete Eigenschaften
- Genaue Masse: 530.27824
- Monoisotopenmasse: 530.27807232 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 2
- Komplexität: 1100
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 112
- Molekulargewicht: 530.7
Experimentelle Eigenschaften
- Dichte: 1.29
- Siedepunkt: 798.1°C at 760 mmHg
- Flammpunkt: 436.5°C
- Brechungsindex: 1.638
- PSA: 111.79
(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503080-1mg |
Chaetoglobosin F, |
55945-75-0 | 1mg |
¥1805.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503080-1 mg |
Chaetoglobosin F, |
55945-75-0 | 1mg |
¥1,805.00 | 2023-07-11 |
(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione Verwandte Literatur
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
55945-75-0 ((7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione) Verwandte Produkte
- 1805487-38-0(4-Bromo-5-methoxypicolinonitrile)
- 1803686-01-2(4-Amino-6-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde)
- 2320225-18-9(3-methyl-6-(6-methylpyridin-2-yl)amino-3,4-dihydropyrimidin-4-one)
- 2567497-95-2(1-1-(5-methoxypyridin-2-yl)cyclohexylmethanamine dihydrochloride)
- 951884-54-1(4-Chloro-6-isopropylamino-2-methylthiopyrimidine)
- 2172063-31-7(1-(2-amino-3-methylbutan-2-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol)
- 1003-72-1(2,2-dimethyl-3,4-dihydro-2H-pyrrol-5-amine)
- 95881-82-6(3,3'-Bipyridine, 6,6'-dimethoxy-)
- 367907-37-7(ethyl 7-(4-fluorophenyl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)
- 88011-96-5(Furo[3,2-b]pyridin-2(3H)-one)
Empfohlene Lieferanten
上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
